molecular formula C19H23NO5S2 B2963774 N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 1797605-37-8

N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B2963774
CAS No.: 1797605-37-8
M. Wt: 409.52
InChI Key: DTVBRNJGUSNWKB-UHFFFAOYSA-N
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Description

N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a sulfonamide derivative featuring a 2,3-dihydro-1,4-benzodioxine core linked to a sulfonamide group substituted with an oxan-4-yl (tetrahydropyran) ring and a 2-(thiophen-2-yl)ethyl moiety. The oxan-4-yl substituent may improve solubility due to its oxygen-containing heterocycle, and the thiophen-ethyl group introduces sulfur-based hydrophobicity and electronic effects.

Properties

IUPAC Name

N-(oxan-4-yl)-N-(2-thiophen-2-ylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO5S2/c21-27(22,17-3-4-18-19(14-17)25-12-11-24-18)20(15-6-9-23-10-7-15)8-5-16-2-1-13-26-16/h1-4,13-15H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTVBRNJGUSNWKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N(CCC2=CC=CS2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological properties, mechanisms of action, and relevant case studies.

The compound is synthesized through a multi-step process involving the formation of a benzodioxane core, followed by the introduction of the oxan and thiophene moieties. The general synthetic route includes:

  • Formation of Benzodioxane : The initial step involves the reaction of 1,4-benzodioxane with appropriate sulfonyl chlorides to form sulfonamide derivatives.
  • Introduction of Oxan and Thiophene Groups : Subsequent reactions introduce the oxan and thiophene substituents through nucleophilic substitution reactions.

The final product is characterized by a sulfonamide linkage, which is known for enhancing solubility and biological activity.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity.

Table 1: Cytotoxicity Against Various Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-715.63Induction of apoptosis via p53 activation
A54910.38Inhibition of cell proliferation
HeLa12.45Disruption of cell cycle at G0-G1 phase

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving p53 activation and caspase cleavage .

The proposed mechanism involves:

  • Inhibition of Enzymatic Activity : The sulfonamide group may inhibit specific enzymes involved in cancer cell metabolism.
  • Cell Cycle Arrest : Flow cytometry studies have shown that treated cells exhibit G0-G1 phase arrest, indicating disruption in the normal cell cycle progression .

Other Biological Activities

In addition to anticancer effects, preliminary studies suggest potential antimicrobial properties against various pathogens, although further research is required to substantiate these claims.

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These results indicate that the compound may have broader therapeutic applications beyond oncology.

Case Studies

A notable study examined the compound's effects on human cancer cell lines in vitro. The research highlighted its selective toxicity towards malignant cells while sparing normal cells, suggesting a favorable therapeutic index.

Another investigation focused on its interaction with carbonic anhydrases (CAs), revealing that it could selectively inhibit certain isoforms associated with tumor progression at nanomolar concentrations .

Comparison with Similar Compounds

N-{2-[4-(4-Fluorophenyl)-1-piperazinyl]-2-(2-furyl)ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

  • Molecular Formula : C₂₄H₂₆FN₃O₅S
  • Key Features : Replaces the oxan-4-yl group with a 4-(4-fluorophenyl)piperazine and substitutes thiophen with a furyl group.
  • The furan ring, being less electron-rich than thiophene, may reduce hydrophobic interactions. Molecular weight (487.546 g/mol) is higher due to the fluorophenyl-piperazine substituent .

2-(2-Chloropyridine-3-sulfonamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide

  • Molecular Formula : C₂₂H₁₇ClN₂O₄
  • Key Features : Contains a chloropyridine-sulfonamide hybrid instead of the oxan-4-yl-thiophen-ethyl system.
  • The absence of a thiophen-ethyl group reduces sulfur-mediated lipophilicity .

Thiophen-Ethyl Substituted Analogues

N-[2-(Thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

  • Key Features : Dual thiophen-sulfonyl and benzodioxine-sulfonamide groups.
  • This compound’s higher sulfur content may enhance metal-binding capacity compared to the target compound .

Piperazinyl Quinolones with Thiophen-Ethyl Groups ()

  • Key Features: Thiophen-ethyl linked to quinolone antibiotics (e.g., ciprofloxacin derivatives).
  • Comparison: While structurally distinct (quinolone vs. benzodioxine), the thiophen-ethyl group in these compounds correlates with enhanced antibacterial activity, suggesting that the same substituent in the target compound may confer similar biological relevance .

Oxan-4-yl vs. Other Heterocyclic Substituents

  • Oxan-4-yl (Tetrahydropyran) : Provides moderate hydrophilicity and conformational rigidity. Compared to piperazine (), it lacks basic nitrogen, reducing pH-dependent solubility but improving metabolic stability.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties Reference
N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide Not provided Not provided Oxan-4-yl, thiophen-ethyl Inferred stability from oxan-4-yl; potential hydrophobic interactions via thiophen [3], [5], [6]
N-{2-[4-(4-Fluorophenyl)-1-piperazinyl]-2-(2-furyl)ethyl}-...-sulfonamide C₂₄H₂₆FN₃O₅S 487.546 Fluorophenyl-piperazine, furyl High polarity; potential CNS activity [3]
Piperazinyl Quinolones with Thiophen-Ethyl Varies ~400–450 Thiophen-ethyl, quinolone Antibacterial activity (MIC: 0.5–4 µg/mL against S. aureus) [4]
N-[2-(Thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-...-sulfonamide Not provided Not provided Thiophen-sulfonyl, benzodioxine-sulfonamide Enhanced metal-binding capacity; higher logP [6]

Research Findings and Implications

  • Sulfonamide Role : The sulfonamide group in all analogues facilitates hydrogen bonding, critical for enzyme inhibition (e.g., carbonic anhydrase, COX-2) .
  • Thiophen vs.
  • Oxan-4-yl Stability : The tetrahydropyran ring offers a balance of solubility and metabolic resistance, advantageous for oral drug design compared to more labile substituents .

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